8-Fluoronaphthalene-1-carboxylate
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Overview
Description
8-Fluoronaphthalene-1-carboxylate is an organofluorine compound derived from naphthalene It is characterized by the presence of a fluorine atom at the 8th position and a carboxylate group at the 1st position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoronaphthalene-1-carboxylate typically involves the fluorination of naphthalene derivatives followed by carboxylation. One common method includes the reaction of naphthalene with Selectfluor to introduce the fluorine atom at the desired position . The carboxylation step can be achieved through various methods, including the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and carboxylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoronaphthalene-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphthalene derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes.
Scientific Research Applications
8-Fluoronaphthalene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Fluoronaphthalene-1-carboxylate involves its interaction with various molecular targets. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The carboxylate group can form hydrogen bonds and ionic interactions with biological molecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
1-Fluoronaphthalene: Similar in structure but lacks the carboxylate group, making it less reactive in certain chemical reactions.
2-Fluoronaphthalene: Another isomer with the fluorine atom at a different position, leading to different chemical properties and reactivity.
1-Bromonaphthalene and 1-Chloronaphthalene: Halogenated naphthalene derivatives with different halogen atoms, affecting their reactivity and applications.
Uniqueness: 8-Fluoronaphthalene-1-carboxylate is unique due to the presence of both a fluorine atom and a carboxylate group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
8-fluoronaphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H,13,14)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLKWNFNGFWAMH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)[O-])C(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FO2- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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